molecular formula C18H13FN2O4S B7733921 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide

Cat. No.: B7733921
M. Wt: 372.4 g/mol
InChI Key: VCQWZIVWMJANIK-DHDCSXOGSA-N
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Description

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c19-12-6-2-1-5-11(12)9-15-17(24)21(18(25)26-15)10-16(23)20-13-7-3-4-8-14(13)22/h1-9,22H,10H2,(H,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQWZIVWMJANIK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-hydroxyphenylacetamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
  • 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyphenylacetamide moiety, which may contribute to its distinct biological and chemical properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenylacetamide moiety, which contribute to its biological activities. This article explores the compound's biological activity, including anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN2O4SC_{20}H_{17}FN_{2}O_{4}S, with a molecular weight of 400.4 g/mol. The structure allows for diverse interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

PropertyValue
Molecular FormulaC20H17FN2O4S
Molecular Weight400.4 g/mol
IUPAC Name2-[(5Z)-5-(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
InChI KeyLSEQEPNTQQMTMN-BOPFTXTBSA-N

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. Research involving various human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2) has shown that it can induce apoptosis and inhibit cell proliferation. A study indicated that treatment with the compound resulted in increased caspase-3 activity across these cell lines, suggesting its role in promoting programmed cell death.

Key Findings:

  • Cell Lines Studied: A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), CACO-2 (colorectal).
  • Concentration Range: 1 nM to 100 µM.
  • Caspase-3 Activity Increase: Up to 1308.54% compared to control at specific concentrations.

The compound's mechanism involves the modulation of reactive oxygen species (ROS) production and interference with signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also displays antimicrobial properties by interacting with microbial enzymes, disrupting their function. This effect may be attributed to its structural components that allow it to bind effectively to active sites on enzymes.

The mechanism of action for this compound involves:

  • Inhibition of Enzymes: The fluorobenzylidene group interacts with hydrophobic pockets in proteins.
  • Induction of Apoptosis: Increased caspase activity suggests involvement in apoptotic pathways.
  • Modulation of ROS Levels: Altering ROS production can lead to oxidative stress in cancer cells.

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the effects of the compound on multiple cancer cell lines, highlighting its potential as an anticancer agent through apoptosis induction and caspase activation .
    • Table: Effect on Caspase Activity
    Cell LineConcentration (µM)% Increase in Caspase Activity
    A54910104.90%
    SCC-15501108.15%
    CACO-2100261.74%
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects against various pathogens, demonstrating significant inhibition of growth through enzyme interaction .

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